

# PX-866: A Technical Guide to the Irreversible PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PX-866 (Sonolisib), a potent, irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K). This document details its chemical structure, mechanism of action, and summarizes key quantitative data from preclinical and clinical investigations. Detailed experimental protocols for relevant assays and a visualization of its place in the PI3K/Akt/mTOR signaling pathway are also provided to support further research and development efforts.

## **Chemical Structure and Properties**

PX-866 is a semi-synthetic wortmannin analogue with improved stability and pharmacokinetic properties.[1] Its chemical identity is well-characterized, and its structure is presented below.



| Identifier        | Value                                                                                                                                                                                          |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | [(3aR,6E,9S,9aR,10R,11aS)-6-[[bis(prop-2-enyl)amino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate[2][3] |
| Alternate Name    | Sonolisib[2]                                                                                                                                                                                   |
| CAS Number        | 502632-66-8[2][4]                                                                                                                                                                              |
| Molecular Formula | C29H35NO8[4]                                                                                                                                                                                   |
| Molecular Weight  | 525.6 g/mol [4]                                                                                                                                                                                |
| Canonical SMILES  | CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(<br>=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)<br>C)C[2]                                                                                                           |
| Isomeric SMILES   | CC(=0)0[C@@H]1C[C@]2(INVALID-LINK<br>C3=C1[C@]4(INVALID-LINKCOC)C)C[2]                                                                                                                         |
| InChlKey          | QIUASFSNWYMDFS-BMALJEQOSA-N[5]                                                                                                                                                                 |

### **Mechanism of Action**

PX-866 is an irreversible inhibitor of Class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ ).[6] It functions as a wortmannin analogue, which covalently binds to a lysine residue in the ATP-binding site of the PI3K catalytic subunit.[1] This irreversible binding blocks the kinase activity of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6][7] The reduction in PIP3 levels leads to the subsequent inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell growth, proliferation, survival, and motility.[7][8] Dysregulation of this pathway is a common feature in many human cancers.[7]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for PX-866 from various studies.



**Table 1: In Vitro Potency** 

| Target/Assay                           | Cell Line          | IC <sub>50</sub> | Reference(s) |
|----------------------------------------|--------------------|------------------|--------------|
| Purified PI3K (p110α)                  | -                  | 0.1 nM           | [1][6]       |
| Purified PI3K (p120y)                  | -                  | 1.0 nM           | [6]          |
| Purified PI3K (p110δ)                  | -                  | 2.9 nM           | [6]          |
| PI3K Signaling<br>(phospho-Ser473-Akt) | HT-29 colon cancer | 20 nM            | [1]          |
| Mammalian Target of Rapamycin (mTOR)   | -                  | 3.1 μΜ           | [5][9]       |

Table 2: Preclinical Pharmacokinetics in Mice (10 mg/kg

dose)

| Parameter                      | Intravenous<br>(i.v.) | Intraperitoneal<br>(i.p.) | Oral (p.o.)    | Reference(s) |
|--------------------------------|-----------------------|---------------------------|----------------|--------------|
| Cmax                           | -                     | -                         | -              | [5]          |
| t <sub>1/2</sub> (half-life)   | 18 minutes            | -                         | -              | [3]          |
| AUC                            | 27.7 min∙μg/mL        | 0.89 min∙µg/mL            | 0.29 min·μg/mL | [5]          |
| Clearance (Cl)                 | 360 mL/min/kg         | -                         | -              | [3]          |
| Volume of<br>Distribution (Vd) | -                     | -                         | -              | [5]          |
| Bioavailability                | -                     | 3%                        | 1%             | [5]          |

# Table 3: Phase I Clinical Trial Results in Advanced Solid Tumors



| Dosing<br>Schedule      | Maximum<br>Tolerated<br>Dose (MTD) | Dose-<br>Limiting<br>Toxicities<br>(DLTs)       | Most<br>Common<br>Adverse<br>Events | Stable<br>Disease<br>(SD) Rate  | Reference(s<br>) |
|-------------------------|------------------------------------|-------------------------------------------------|-------------------------------------|---------------------------------|------------------|
| Intermittent<br>(Arm 1) | 12 mg daily                        | Grade 3<br>diarrhea,<br>Grade 3<br>elevated AST | Diarrhea,<br>nausea,<br>vomiting    | 22% of<br>evaluable<br>patients | [4][9][10]       |
| Continuous<br>(Arm 2)   | 8 mg daily                         | Grade 3<br>diarrhea                             | Diarrhea,<br>nausea,<br>vomiting    | 53% of<br>evaluable<br>patients | [9][10]          |

## **Signaling Pathway Visualization**

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by PX-866.





Click to download full resolution via product page

Caption: The PI3K/Akt/mTOR signaling pathway with inhibition by PX-866.

## **Experimental Protocols**

Detailed methodologies for key assays used to characterize PX-866 are provided below.



# PI3K Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol is adapted from commercially available PI3K HTRF assay kits and is suitable for determining the in vitro inhibitory potency of compounds like PX-866.

#### 1. Reagent Preparation:

- 1X Reaction Buffer: Prepare from a concentrated stock as per the manufacturer's instructions.
- ATP Solution: Dilute a stock solution of ATP in 1X Reaction Buffer to the desired final concentration (e.g., 10 μM).
- PIP2 Substrate Solution: Dilute a stock solution of PIP2 in 1X Reaction Buffer to the desired final concentration (e.g., 10 μM).
- PI3K Enzyme Solution: Dilute the recombinant PI3K enzyme in 1X Reaction Buffer to the desired concentration.
- Stop Solution: Provided with the assay kit.
- Detection Reagents: Provided with the assay kit, typically consisting of a europium-labeled antibody and a streptavidin-allophycocyanin (APC) conjugate.
- 2. Assay Procedure (384-well plate format): a. Add 2  $\mu$ L of PX-866 serial dilutions in DMSO or DMSO alone (for control) to the assay wells. b. Add 4  $\mu$ L of the PI3K enzyme solution to each well. c. Incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding 4  $\mu$ L of the ATP/PIP2 substrate mixture to each well. e. Incubate for 60 minutes at room temperature. f. Stop the reaction by adding 5  $\mu$ L of the Stop Solution to each well. g. Add 5  $\mu$ L of the Detection Reagents to each well. h. Incubate for 2-4 hours at room temperature, protected from light. i. Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

#### 3. Data Analysis:

- Calculate the HTRF ratio (665 nm / 620 nm) \* 10,000.
- Plot the HTRF ratio against the logarithm of the PX-866 concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## **Akt Phosphorylation Western Blot**

### Foundational & Exploratory





This protocol describes the detection of phosphorylated Akt (p-Akt) at Serine 473 in cell lysates to assess the cellular activity of PX-866.

- 1. Cell Culture and Treatment: a. Seed cancer cells (e.g., HT-29) in 6-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of PX-866 or DMSO (vehicle control) for the desired time (e.g., 2 hours).
- 2. Cell Lysis and Protein Quantification: a. Wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
- 3. SDS-PAGE and Western Blotting: a. Denature equal amounts of protein (e.g., 20-30  $\mu$ g) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. d. Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for p-Akt (Ser473) overnight at 4°C. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST for 10 minutes each.
- 4. Signal Detection and Analysis: a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate. b. Detect the chemiluminescent signal using a digital imaging system or X-ray film. c. To control for protein loading, strip the membrane and re-probe with an antibody for total Akt or a housekeeping protein like  $\beta$ -actin. d. Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt or loading control signal.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. A new evaluation method for quantifying PI3K activity by HTRF assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of phosphorylated Akt and MAPK in cell culture assays PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. PI 3-Kinase 3-step HTRF® Assay The PI 3-Kinase 3-Step HTRF Assay is a high-performance assay kit that provides a universal method for testing all Class I PI3-Kinases in a homogeneous format. [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- To cite this document: BenchChem. [PX-866: A Technical Guide to the Irreversible PI3K Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10774947#what-is-the-chemical-structure-of-px-866]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com